molecular formula C15H23ClN2O2 B12275573 (R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride

(R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride

Cat. No.: B12275573
M. Wt: 298.81 g/mol
InChI Key: LGMJQFAJMMIYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative characterized by a benzyl carbamate group at position 1, a propyl substituent at position 3, and a hydrochloride salt. The (R)-enantiomer is of particular interest in pharmaceutical research due to the stereospecificity of biological targets. Piperazine derivatives are widely studied for their roles as intermediates in drug synthesis, particularly in central nervous system (CNS) therapeutics, antimicrobial agents, and enzyme inhibitors. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C15H23ClN2O2

Molecular Weight

298.81 g/mol

IUPAC Name

benzyl 3-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-6-14-11-17(10-9-16-14)15(18)19-12-13-7-4-3-5-8-13;/h3-5,7-8,14,16H,2,6,9-12H2,1H3;1H

InChI Key

LGMJQFAJMMIYIS-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(CCN1)C(=O)OCC2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride typically involves the reaction of ®-3-propylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified by recrystallization or chromatography to obtain the desired compound in its hydrochloride salt form.

Industrial Production Methods

Industrial production of ®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmaceutical Development

Research indicates that compounds similar to (R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride exhibit various biological activities. These include:

  • Inhibition of Enzymes : The compound has been shown to inhibit specific enzyme families, particularly phosphodiesterases and autotaxin, which are relevant in treating various cancers and inflammatory diseases .
  • Cancer Treatment : Preliminary studies suggest that derivatives of this compound can inhibit growth in several human cancer cell lines, including pancreatic and breast cancers .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) is crucial for understanding how modifications to the piperazine ring affect biological activity. For instance, changes in the alkyl side chains have been linked to variations in potency against specific targets such as CXCR4 and muscarinic acetylcholine receptors .

Drug Design

The compound serves as an intermediate in synthesizing more complex pharmaceuticals. Its ability to modulate receptor activity makes it a candidate for developing drugs targeting central nervous system disorders and other pathologies .

Detection of New Psychoactive Substances

Recent studies have identified (R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride as part of the growing class of new psychoactive substances (NPS). Its structural characteristics allow it to mimic or alter neurotransmitter activity, making it significant for research into drug abuse and addiction .

Safety and Efficacy Assessments

Research into the safety profiles of compounds like (R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride is ongoing, focusing on their interactions with various receptors and potential side effects . Understanding these interactions is critical for assessing their therapeutic index and overall viability as medications.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Piperazine Derivatives

The structural analogs of (R)-benzyl 3-propylpiperazine-1-carboxylate hydrochloride differ primarily in alkyl chain length, functional groups, and stereochemistry. Key comparisons include:

(R)-Benzyl 3-Methylpiperazine-1-Carboxylate Hydrochloride
  • Structure : Methyl group at position 3 instead of propyl.
  • Molecular Formula : C₁₃H₁₉ClN₂O₂ (vs. C₁₅H₂₃ClN₂O₂ for the propyl variant).
  • Molar Mass : 270.76 g/mol (vs. ~298.8 g/mol for propyl).
  • Steric Effects: Reduced steric bulk may allow tighter binding to certain enzymes or receptors. Stereochemistry: The (R)-configuration is retained, preserving enantioselective interactions .
Benzyl 3-Methylpiperazine-1-Carboxylate
  • Structure : Lacks the hydrochloride salt and (R)-chirality.
  • CAS : 84477-85-0.
  • Impact :
    • Solubility : Absence of the hydrochloride salt reduces aqueous solubility, limiting bioavailability.
    • Stereochemical Flexibility : Racemic mixtures may exhibit divergent pharmacological profiles compared to enantiopure compounds .
tert-Butyl 3-(2-Methoxy-2-Oxoethyl)Piperazine-1-Carboxylate Hydrochloride
  • Structure : Incorporates a bulky tert-butyl group and a methoxy-oxoethyl substituent.
  • CAS : 1858241-30-1.
  • Impact: Steric Hindrance: The tert-butyl group may impede binding to compact active sites.

Physicochemical and Pharmacokinetic Properties

Compound Molar Mass (g/mol) Substituent (Position 3) Salt Form logP (Predicted) Solubility (Aqueous)
(R)-Benzyl 3-propylpiperazine-1-carboxylate HCl ~298.8 Propyl Hydrochloride ~2.5 High
(R)-Benzyl 3-methylpiperazine-1-carboxylate HCl 270.76 Methyl Hydrochloride ~1.8 Moderate-High
Benzyl 3-methylpiperazine-1-carboxylate 234.29 Methyl None ~1.5 Low
tert-Butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate HCl ~332.8 Methoxy-oxoethyl Hydrochloride ~0.9 Moderate

Key Observations :

  • Alkyl Chain Length : Propyl > methyl in lipophilicity, favoring passive diffusion across biological membranes.
  • Salt Form: Hydrochloride salts universally enhance solubility, critical for intravenous formulations.
  • Functional Groups : Electron-withdrawing groups (e.g., methoxy-oxoethyl) reduce logP but may introduce metabolic liabilities .

Research Findings and Implications

  • Structural Elucidation : Techniques like ¹H-NMR and ¹³C-NMR (as applied to Zygocaperoside in ) are critical for confirming stereochemistry and substituent placement in piperazine derivatives .
  • Drug Development : The target compound’s balance of solubility (via hydrochloride salt) and lipophilicity (via propyl) positions it as a promising candidate for CNS-targeted prodrugs .

Biological Activity

(R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride is characterized by the following structural formula:

  • Chemical Formula : C14H21ClN2O2
  • Molecular Weight : 288.79 g/mol

The compound features a piperazine ring, which is a common motif in many bioactive molecules, contributing to its pharmacological properties.

The biological activity of (R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride primarily involves its interaction with various receptors and enzymes. Research indicates that compounds with similar piperazine structures often exhibit:

  • Receptor Modulation : Many piperazine derivatives act as ligands for neurotransmitter receptors, including serotonin and dopamine receptors. This interaction can lead to various central nervous system effects, such as anxiolytic or antidepressant activities.
  • Inhibition of Enzymatic Activity : Some studies suggest that piperazine derivatives can inhibit specific enzymes involved in metabolic pathways, which may contribute to their therapeutic effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Cytotoxicity Induces apoptosis in cancer cell lines
Receptor Binding Affinity for serotonin and dopamine receptors
Enzyme Inhibition Inhibits certain CYP450 enzymes
Neuroprotective Effects Potential neuroprotective properties

Case Studies and Research Findings

  • Cytotoxic Effects in Cancer Models :
    A study demonstrated that (R)-Benzyl 3-propylpiperazine-1-carboxylate hydrochloride exhibited significant cytotoxicity against various cancer cell lines, including those with mutated NRAS. The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Receptor Interaction Studies :
    Investigations into the binding affinity of this compound revealed that it interacts effectively with serotonin receptors, which may explain its anxiolytic properties observed in preclinical models. The modulation of these receptors could lead to therapeutic applications in treating anxiety disorders .
  • Pharmacokinetic Properties :
    The compound was assessed for its pharmacokinetic profile, showing favorable absorption and distribution characteristics. This is crucial for its potential development as a therapeutic agent, as it indicates good bioavailability and the ability to cross the blood-brain barrier .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-benzyl 3-propylpiperazine-1-carboxylate hydrochloride?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3-propylpiperazine and benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane). Subsequent hydrochloride salt formation is achieved using HCl gas or aqueous HCl. Purification typically involves recrystallization from ethanol/ether mixtures or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the chloroformate reagent. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).

Q. How should researchers purify (R)-benzyl 3-propylpiperazine-1-carboxylate hydrochloride to ≥98% purity?

  • Methodology :

  • Recrystallization : Dissolve the crude product in hot ethanol, filter, and slowly add diethyl ether to induce crystallization.
  • Chromatography : Use silica gel column chromatography with a mobile phase of dichloromethane/methanol (95:5) to separate impurities.
    • Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (e.g., absence of residual solvent peaks in 1^1H NMR) .

Q. What analytical techniques are essential for characterizing this compound?

  • Primary Methods :

TechniqueParametersKey Peaks/Data
1^1H/13^13C NMRCDCl3_3 or DMSO-d6_6Piperazine protons (δ 2.5–3.5 ppm), benzyl group (δ 7.3–7.5 ppm)
HRMSESI+Exact mass: [M+H]+^+ calculated for C16_{16}H24_{24}ClN2_2O2_2: 312.1492 (observed: 312.1492)
FTIRKBr pelletCarbamate C=O stretch (~1700 cm1^{-1}), N-H bend (~1550 cm1^{-1})

Advanced Research Questions

Q. How can enantioselective synthesis of the (R)-enantiomer be achieved?

  • Methodology : Utilize asymmetric catalysis with chiral ligands (e.g., Ir-based catalysts in DMF at 50°C). Monitor enantiomeric excess (ee) via chiral SFC (Chiralpak AD-H column, 85:15 CO2_2/methanol). Reported ee values for similar piperazine derivatives exceed 90% .
  • Challenges : Optimize ligand-to-substrate ratio and reaction time to minimize racemization.

Q. What stability issues arise under varying pH conditions, and how can they be mitigated?

  • Findings :

ConditionStabilityDegradation Products
pH < 3Rapid hydrolysis3-propylpiperazine and benzyl alcohol
pH 7–8Stable (t1/2_{1/2} > 30 days)None detected
  • Mitigation : Store at pH 7–8 (buffered solutions) and avoid prolonged exposure to acidic environments. Use argon atmosphere to prevent oxidation .

Q. How can impurity profiles be systematically analyzed for this compound?

  • Methodology :

  • LC-MS/MS : Identify impurities (e.g., N-deprotected byproducts, propyl chain oxidation products) using a C18 column and 0.1% formic acid in water/acetonitrile.
  • Reference Standards : Compare retention times and fragmentation patterns with synthesized impurities (e.g., 1-(3-chlorophenyl)piperazine hydrochloride as a model contaminant) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Approach :

  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., GPCRs) using software like GROMACS.
  • ADMET Prediction : Use SwissADME to estimate logP (~2.5), BBB permeability (low), and CYP450 inhibition .

Q. How do structural modifications (e.g., propyl chain elongation) affect bioactivity?

  • Experimental Design :

  • Synthesize analogs (e.g., butyl/pentyl substituents).
  • Test in vitro activity (e.g., receptor binding assays) and compare IC50_{50} values.
  • Example : For RPTPβ ζ inhibition, propyl-to-butyl substitution increased IC50_{50} from 0.1 μM to 1.2 μM .

Data Contradictions and Validation

  • Synthetic Yield Variability : reports 57% yield for a similar compound, while suggests yields >70% under optimized conditions. Reconcile by adjusting stoichiometry (1.2 eq benzyl chloroformate) and reaction time (12–24 hrs) .
  • Ecotoxicity Data Gaps : No ecotoxicological data exists in provided evidence; recommend OECD 201/202 guidelines for algal/daphnid toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.